molecular formula C10H10O4 B14717574 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione CAS No. 18735-96-1

2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione

Cat. No.: B14717574
CAS No.: 18735-96-1
M. Wt: 194.18 g/mol
InChI Key: ZWGNATRKDFUMPV-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione is a heterocyclic compound that features a six-membered oxygen-containing ring system. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione can be achieved through a multicomponent reaction (MCR) approach. This method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . For instance, phosphate fertilizers like monoammonium phosphate, diammonium phosphate, and triple superphosphate can be used as heterogeneous catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and efficiency. The use of environmentally benign chemicals and solvents, as well as renewable feedstocks, is emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrobenzo[b]pyrans
  • Dihydropyrano[4,3-b]pyrans
  • Pyrano[2,3-d]pyrimidines

Uniqueness

2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various research and industrial applications .

Properties

CAS No.

18735-96-1

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2,7-dimethyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione

InChI

InChI=1S/C10H10O4/c1-5-3-7(11)9-8(13-5)4-6(2)14-10(9)12/h4-5H,3H2,1-2H3

InChI Key

ZWGNATRKDFUMPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(OC2=O)C

Origin of Product

United States

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